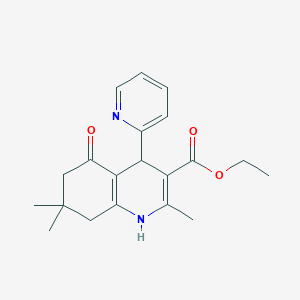![molecular formula C27H20N4O2 B11702066 (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702066.png)
(4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core with phenyl and phenoxyphenyl substituents, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of hydrazine derivatives with appropriate ketones or aldehydes. The reaction conditions often include:
Solvents: Ethanol or methanol
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Bromine in chloroform for halogenation
Major Products
The major products formed from these reactions include various substituted pyrazolones and hydrazones, depending on the specific reagents and conditions used.
Scientific Research Applications
(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles
Steviol glycosides: Natural sweeteners derived from Stevia rebaudiana
Dichloroaniline: Aniline derivatives used in the synthesis of dyes and pesticides
Uniqueness
(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique pyrazolone core and the presence of both phenyl and phenoxyphenyl groups
Properties
Molecular Formula |
C27H20N4O2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[(4-phenoxyphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H20N4O2/c32-27-26(29-28-21-16-18-24(19-17-21)33-23-14-8-3-9-15-23)25(20-10-4-1-5-11-20)30-31(27)22-12-6-2-7-13-22/h1-19,30H |
InChI Key |
DCGRFMXYABFDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11701986.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11701990.png)
![4-nitro-N'-[(Z)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11701996.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11702001.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide](/img/structure/B11702006.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11702014.png)
![N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11702024.png)



![N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide](/img/structure/B11702050.png)

![cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate](/img/structure/B11702060.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11702061.png)
